molecular formula C11H15N3O B170933 3-(Piperazin-1-yl)benzamide CAS No. 127201-39-2

3-(Piperazin-1-yl)benzamide

Cat. No. B170933
CAS RN: 127201-39-2
M. Wt: 205.26 g/mol
InChI Key: NOJPHWCXWAYZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperazin-1-yl)benzamide is an organic compound that belongs to the class of phenolic glycosides . These are organic compounds containing a phenolic structure attached to a glycosyl moiety .


Molecular Structure Analysis

The molecular formula of 3-(Piperazin-1-yl)benzamide is C11H15N3O . The compound has a molecular weight of 205.26 g/mol . The InChI code and key for this compound are InChI=1S/C11H15N3O/c12-11(15)9-2-1-3-10(8-9)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2,(H2,12,15) and NOJPHWCXWAYZFS-UHFFFAOYSA-N respectively .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.26 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area of the compound is 58.4 Ų .

Scientific Research Applications

Antibacterial Activity

3-(Piperazin-1-yl)benzamide derivatives have been synthesized and evaluated for their antibacterial properties. These compounds have shown activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus . The antibacterial activity is assessed using methods like the agar diffusion test, and minimum inhibitory concentrations (MIC) are determined to quantify the effectiveness.

Antitubercular Agents

Derivatives of 3-(Piperazin-1-yl)benzamide have been designed as potential antitubercular agents. These compounds have been tested against Mycobacterium tuberculosis H37Ra, with some showing significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests their potential use in treating tuberculosis, especially in cases where resistance to first-line drugs is observed.

Antipsychotic Drug Substances

The hybrid structure of 3-(Piperazin-1-yl)benzamide, which includes isothiazole and piperazine moieties, allows its derivatives to act as dopamine and serotonin antagonists. These properties make them suitable for use as antipsychotic drug substances, providing a pathway for the development of new medications in the treatment of psychiatric disorders .

Antiviral and Anti-HIV Activity

Piperazine derivatives, including those of 3-(Piperazin-1-yl)benzamide, exhibit a broad range of biological activities. They have been studied for their antiviral properties and have shown promise as anti-HIV-1 agents. This opens up avenues for research into new treatments for viral infections, including HIV .

MC4 Receptor Agonistic Activity

Some derivatives of 3-(Piperazin-1-yl)benzamide have been found to possess MC4 receptor agonistic activity. The MC4 receptor is involved in the regulation of food intake and energy homeostasis, and agonists of this receptor could be potential therapeutic agents for conditions like obesity and metabolic disorders .

Antifungal Activity

While some studies have indicated that certain 3-(Piperazin-1-yl)benzamide derivatives do not exhibit antifungal activity against specific strains, others have displayed fungicidal activity. This suggests that with structural modifications, there could be potential for developing antifungal agents .

Future Directions

One paper suggests the necessity for further work to modify the structures of similar compounds to increase their activity and decrease their cytotoxicity . This could be a potential future direction for research involving 3-(Piperazin-1-yl)benzamide.

Mechanism of Action

Target of Action

3-(Piperazin-1-yl)benzamide is a complex compound that interacts with multiple targets. Piperazine derivatives, a key component of this compound, are known to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .

Mode of Action

It’s known that piperazine derivatives can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that 3-(Piperazin-1-yl)benzamide might interact with its targets, leading to changes in cellular signaling and function.

Biochemical Pathways

Given the wide range of biological activities exhibited by piperazine derivatives , it can be inferred that multiple biochemical pathways might be affected.

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This suggests that the compound’s ADME properties might be favorable for bioavailability.

Result of Action

Given the wide range of biological activities exhibited by piperazine derivatives , it can be inferred that the compound might have significant molecular and cellular effects.

properties

IUPAC Name

3-piperazin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-11(15)9-2-1-3-10(8-9)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJPHWCXWAYZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573892
Record name 3-(Piperazin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperazin-1-yl)benzamide

CAS RN

127201-39-2
Record name 3-(Piperazin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(3-Cyanophenyl)piperazine (1.6 g, 8.3 mmol) was dissolved in 90% sulfuric acid aqueous solution (17 ml) and stirred at a room temperature for 2 days. The reaction solution was slowly added drbpwise to a mixture consisting of ice (65 g) and 28% aqueous ammonia (65 ml), and the reaction product was extracted with chloroform. The resulting extract was washed with saturated brine and dried with sodium sulfate, and then the solvent was evaporated under a reduced pressure to obtain 990 mg of the title compound (4.9 mmol, 58% in yield).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Three
Yield
58%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.